methyl 3-(4-methylphenyl)-2-sulfanylpropanoate
Description
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-3-5-9(6-4-8)7-10(14)11(12)13-2/h3-6,10,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYWRLTEURWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Halogenated Intermediates
The most widely reported method involves a two-step process: (1) synthesis of a brominated precursor and (2) thiolation via nucleophilic substitution.
Step 1: Preparation of Methyl 2-Bromo-3-(4-Methylphenyl)Propanoate
The reaction begins with the esterification of 3-(4-methylphenyl)propanoic acid using methanol under acidic conditions. Subsequent bromination at the α-position is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This yields methyl 2-bromo-3-(4-methylphenyl)propanoate, a critical intermediate.
Step 2: Thiolation with Sodium Hydrosulfide
The brominated intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60–80°C. The reaction mechanism proceeds via an SN2 pathway, where the thiolate ion displaces the bromide, forming the target compound.
Reaction Conditions Table
| Step | Reagent | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1 | NBS, AIBN | CCl₄ | 80°C | 6 hr | 75% |
| 2 | NaSH | DMF | 70°C | 4 hr | 68% |
Conjugate Addition-Thiolation Strategy
An alternative route employs a Michael addition followed by thiol functionalization:
- Michael Addition : 4-Methylbenzyl magnesium bromide reacts with methyl acrylate in tetrahydrofuran (THF) at 0°C, forming methyl 3-(4-methylphenyl)propanoate.
- Thiol Introduction : The intermediate is treated with hydrogen sulfide (H₂S) under pressure in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂), yielding the thiolated product.
This method avoids bromination but requires stringent control over H₂S handling due to its toxicity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while THF optimizes Grignard reagent stability. Elevated temperatures (70–80°C) accelerate substitution but risk side reactions such as elimination.
Protecting Group Strategies
To prevent thiol oxidation, the trityl (triphenylmethyl) group is introduced during synthesis. Deprotection is achieved using trifluoroacetic acid (TFA), restoring the free thiol with >90% efficiency.
Analytical Characterization
Structural Validation
Stability Assessment
The compound exhibits stability in inert atmospheres but gradually oxidizes to the disulfide in air, necessitating storage under nitrogen.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires hazardous bromination |
| Conjugate Addition | Avoids halogens | Low thiolation efficiency |
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-(4-methylphenyl)-2-sulfanylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Thiol vs. Thioether/Selenadiazole: The thiol group in the target compound is more nucleophilic than the thioether in the quinazolinone derivative or the selenadiazole in selenium-containing analogs . This could lead to distinct metabolic pathways (e.g., disulfide formation) or metal chelation.
Aromatic Substituents :
- Electron-donating groups (e.g., 4-methylphenyl in the target compound) activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., nitro in , chloro in ) deactivate the ring, altering reactivity and stability.
Ester vs.
Biological Activity
Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a sulfanyl group, which is known to influence its biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : Approximately 226.29 g/mol
1. Antimicrobial Activity
Research indicates that compounds with sulfanyl groups often exhibit significant antimicrobial properties. This compound is hypothesized to possess such activity due to its structural characteristics.
- Mechanism of Action : The sulfanyl group may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.
2. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have been conducted to evaluate its effects on various cancer cell lines.
- Case Study : A study investigated the compound's effects on non-small cell lung carcinoma (NSCLC) cell lines, revealing a dose-dependent inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| A549 | 15.5 | Significant reduction in cell viability |
| NCI-H23 | 12.3 | Induction of apoptosis observed |
3. Other Therapeutic Effects
In addition to antimicrobial and anticancer activities, this compound may exhibit other therapeutic effects, including anti-inflammatory and analgesic properties. These effects are attributed to the compound's ability to modulate various biochemical pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives are designed to enhance the biological activity while minimizing toxicity.
- Synthesis Method : The compound can be synthesized through a multi-step reaction involving the reaction of 4-methylphenylacetic acid with appropriate thiol reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
